2,5-Dimethoxyphenethylamine hydrochloride

説明

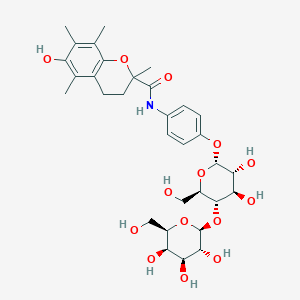

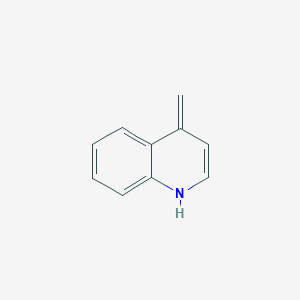

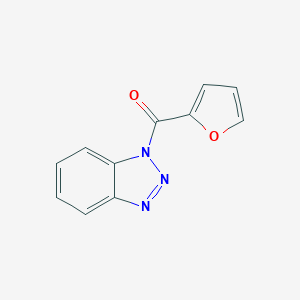

2,5-Dimethoxyphenethylamine (2,5-PEA) is a chemical scaffold recognized for its potent agonist activity at the serotonin 2A receptor (5-HT2AR). This motif is present in several classical phenethylamine psychedelics, such as mescaline and various other compounds like TMA-2, DOM, DOI, DOB, 2C-B, and 2C-I. It has been suggested that this structural motif is essential for 5-HT2AR activation, which plays a significant role in the effects of these psychedelics .

Synthesis Analysis

The synthesis of 2,5-dimethoxyphenethylamine and its derivatives has been explored in various studies. One approach involves the conversion of 2,5-dimethoxybenzaldehyde to 2,5-dimethoxy β-nitrostyrene, followed by reduction to form 2,5-dimethoxyphenethylamine. This method uses zinc powder and a small amount of mercury as reducing agents, providing a simpler and more cost-effective alternative to traditional reagents like LiAlH4 . Additionally, novel 4-thio-substituted [2-(2,5-dimethoxyphenyl)ethyl]amines have been synthesized, which act as potent 5-HT2A/C ligands with varying agonistic or antagonistic properties depending on their 4-substituent .

Molecular Structure Analysis

The molecular structure of 2,5-dimethoxyphenethylamine derivatives is crucial for their interaction with the 5-HT2AR. The presence of the 2,5-dimethoxy motif is important for in vivo potency, as demonstrated by the significant reduction in the ability to induce the Head Twitch Response in mice when either methoxy group is removed . The structural requirements of substituents, such as the 4-thio group, are also important for controlling the functional activity of these compounds .

Chemical Reactions Analysis

The chemical reactions involved in the metabolism of 2,5-dimethoxyphenethylamine derivatives have been studied. For instance, 4-iodo-2,5-dimethoxyphenethylamine (2C-I) undergoes O-demethylation, N-acetylation, and deamination, followed by oxidation to the corresponding carboxylic acid in rats. These metabolic pathways are essential for understanding the pharmacokinetics and potential toxicological profiles of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,5-dimethoxyphenethylamine hydrochloride are influenced by its molecular structure. While specific data on the hydrochloride salt is not provided in the papers, the properties of the core structure and its derivatives can be inferred. For example, the synthesis of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a related compound, involves multiple steps including sulfonyl chlorination, reduction, etherization, and Vilsmeier reaction, with the products characterized by IR, H NMR, and elemental analysis . These methods are indicative of the compound's stability and reactivity, which are important for its application as a medical intermediate in the treatment of psychotic and schizophrenic psychosis .

科学的研究の応用

2,5-Dimethoxyphenethylamine is a phenethylamine-type designer drug and is commonly known as a psychoactive drug . It’s one of the largest classes of “designer drugs”, obtained through chemical structure modifications of psychoactive substances to increase their pharmacological activities .

-

Forensic Toxicology

- This compound is used in the field of forensic toxicology for the quantification of 2,5-dimethoxy-amphetamines and -phenethylamines in different biological matrices .

- The methods involve a complete literature search with PubMed, Scopus, and the World Wide Web using relevant keywords .

- The results highlight the great need for updated comprehensive analytical methods, particularly when analyzing biological matrices, both traditional and alternative ones, for the search of newly emerging designer drugs .

-

Psychoactive Drug Research

- 2,5-Dimethoxyphenethylamine is used in psychoactive drug research .

- It was first synthesized by Alexander Shulgin in 1974, and gained an initial reputation for potential psychotherapeutic use .

- The existing studies primarily classify 2C-B as a stimulant, and hallucinogen, and less commonly as an entactogen, and empathogen .

-

Precursor for Synthesis of Other Substances

-

Pharmacological Research

- 2,5-Dimethoxyphenethylamine exhibits agonist activity in vitro at human trace amine associated receptor 1 expressed in RD-HGA16 CHO-K1 cells coexpressed with Galpha16 protein assessed as internal calcium mobilization .

- It was found to be inactive in NCI In Vivo Anticancer Drug Screens for tumor model L1210 Leukemia .

- It has binding affinity towards 5-HT2C and 5-HT2A receptors in rats .

- It features competitive antagonist activity at 5-HT serotonin receptor in Sprague-Dawley rat stomachs .

-

Chemical Analysis

-

Preparation of Aminoketone Hydrochloride

-

Drug Testing

-

Pharmacological Studies

-

Synthesis of Aminoketone Hydrochloride

Safety And Hazards

特性

IUPAC Name |

2-(2,5-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-12-9-3-4-10(13-2)8(7-9)5-6-11;/h3-4,7H,5-6,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMQBIMLDBAWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185559 | |

| Record name | 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethoxyphenethylamine hydrochloride | |

CAS RN |

3166-74-3 | |

| Record name | 2,5-Dimethoxyphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003166743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxyphenethylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2,5-Dimethoxyphenyl)ethanamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-H HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2Y262S9PP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Cyclohexyloxy-4-cyclohexyloxycarbonyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B141824.png)

![2,7-Bis(bromomethyl)-5,10-dihydroxypyrimido[4,5-g]quinazoline-4,9(3H,8H)-dione](/img/structure/B141835.png)

![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)